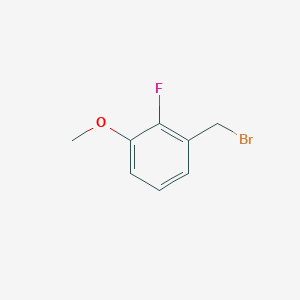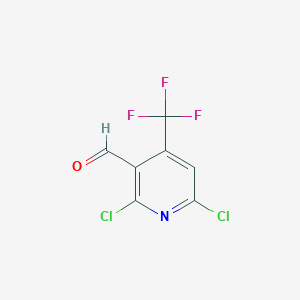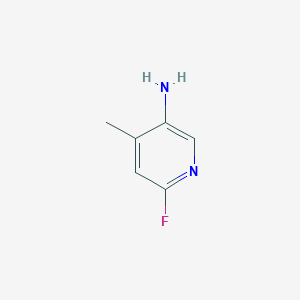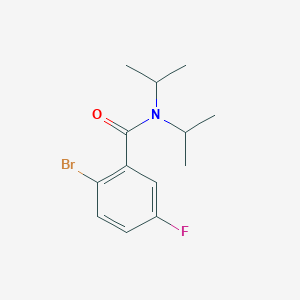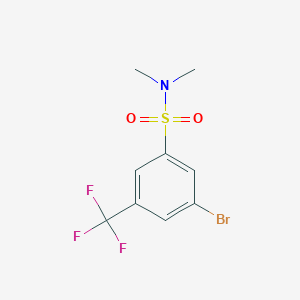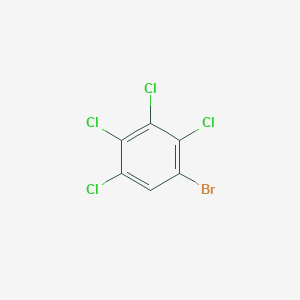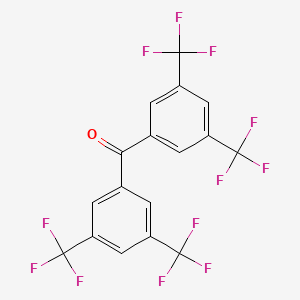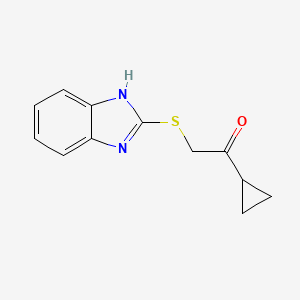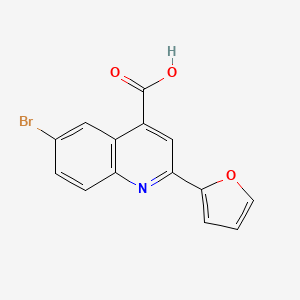
(2,4,5-Trimethoxyphenyl)methanol
Overview
Description
(2,4,5-Trimethoxyphenyl)methanol, also known as TMP, is a phenolic compound with a variety of applications in both synthetic chemistry and biological research. It is a colorless liquid with a faint odor and is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide. TMP is a versatile reagent used in organic synthesis and has been used to synthesize a wide range of compounds including pharmaceuticals, dyes, fragrances, and agrochemicals. In addition, TMP has been used in a variety of biological studies, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemical Reactivity and Synthesis :
- Eaborn, Salih, and Walton (1972) demonstrated the acid cleavage of a compound closely related to (2,4,5-Trimethoxyphenyl)methanol, namely (2,4,6-trimethoxyphenyl)trimethylsilane, revealing the reactivity of trimethoxyphenyl compounds under acidic conditions (Eaborn, Salih, & Walton, 1972).
- Wada et al. (1997) studied the reactivity of 2,4,6-Trimethoxyphenyllithium, leading to the synthesis of bis(2,4,6-trimethoxyphenyl)methanol, further elucidating the synthetic pathways involving trimethoxyphenyl compounds (Wada et al., 1997).
- Johnson et al. (2010) conducted a study on the oxidation of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, a related compound, which resulted in the synthesis of xanthones, demonstrating the potential of this compound in synthetic organic chemistry (Johnson et al., 2010).
Applications in Catalysis :
- Svelle et al. (2006) explored the conversion of methanol to hydrocarbons over zeolite catalysts, where compounds similar to this compound could potentially play a role in the mechanistic pathways (Svelle et al., 2006).
Pharmacological Research :
- Linders, Lie, and Maat (2010) synthesized a rigid dehydroxylated etorphine analogue from a similar compound, demonstrating the relevance of such compounds in the development of potent analgesics (Linders, Lie, & Maat, 2010)
Safety and Hazards
The safety data sheet for a similar compound, 2,4,5-TRIMETHOXYBENZYL ALCOHOL, advises to avoid dust formation, ingestion, and inhalation. It also recommends wearing personal protective equipment and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the activity screening of newly synthesized Trimethoxyphenyl-Based Analogues as potential anticancer agents . Another paper mentions the use of a similar compound, Trimetazidine Dihydrochloride, as a pharmaceutical reference standard .
Mechanism of Action
Target of Action
The Trimethoxyphenyl (TMP) group, which includes (2,4,5-Trimethoxyphenyl)methanol, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the observed bioactivity effects. For example, one compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The TMP group affects various biochemical pathways. For instance, it inhibits tubulin polymerization, a crucial process in cell division . It also interferes with the function of heat shock proteins, which play a role in protein folding and degradation . Additionally, TMP compounds inhibit the thioredoxin system, which is involved in cellular redox homeostasis .
Result of Action
The result of the action of TMP compounds is diverse due to their multi-targeting nature. They have shown notable anti-cancer effects , promising anti-fungal and anti-bacterial properties , and potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the transformation of CO2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . .
Properties
IUPAC Name |
(2,4,5-trimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCXXBIDXLPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357583 | |
| Record name | (2,4,5-trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30038-31-4 | |
| Record name | (2,4,5-trimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


